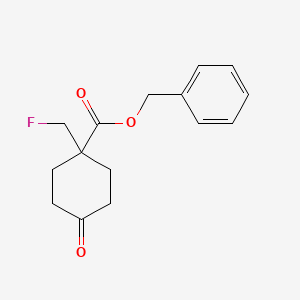
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is an organic compound that features a fluoromethyl group attached to a cyclohexane ring, which is further substituted with a benzyl ester and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can be achieved through several methods. One common approach involves the fluoromethylation of a cyclohexanone derivative. This can be done using fluoroiodomethane and a radical initiator under visible light irradiation . The reaction typically requires a hydrogen- and halogen atom transfer reagent, such as tris(trimethylsilyl)silane, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-(chloromethyl)-4-oxocyclohexanecarboxylate
- Benzyl 1-(bromomethyl)-4-oxocyclohexanecarboxylate
- Benzyl 1-(iodomethyl)-4-oxocyclohexanecarboxylate
Uniqueness
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17FO3 |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
benzyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17FO3/c16-11-15(8-6-13(17)7-9-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
IJHHNXSKVUKTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CF)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















